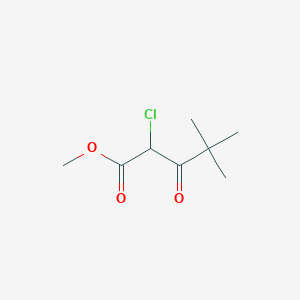

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-8(2,3)6(10)5(9)7(11)12-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRPVOKPBYTXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381412 | |

| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-33-1 | |

| Record name | Pentanoic acid, 2-chloro-4,4-dimethyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS 306935-33-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-keto ester. While specific literature on this exact compound is limited, this document synthesizes information based on the well-established chemistry of α-chloro-β-keto esters, offering valuable insights for its synthesis, handling, and potential applications in chemical research and drug discovery.

Compound Overview and Physicochemical Properties

This compound is a bifunctional organic molecule containing a ketone, an ester, and an α-chloro substituent. This combination of functional groups makes it a potentially versatile building block in organic synthesis. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the reactivity of the molecule, particularly at the α-carbon.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 306935-33-1 | [1][2] |

| Molecular Formula | C₈H₁₃ClO₃ | [1][2] |

| Molecular Weight | 192.64 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Liquid (at 20°C) | [3] |

| Boiling Point | 54-58°C at 0.1 mmHg | [3] |

| Purity | Typically available at ≥90% or ≥95% | [3] |

| SMILES | COC(=O)C(Cl)C(=O)C(C)(C)C | [2] |

| InChIKey | NGRPVOKPBYTXLT-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of α-chloro-β-keto esters is typically achieved through the electrophilic chlorination of the corresponding β-keto ester. A common and effective method involves the use of N-chlorosuccinimide (NCS) as the chlorine source. The reaction proceeds via the enol or enolate form of the β-keto ester.

Proposed Synthetic Pathway

The synthesis of the title compound would start from the precursor, Methyl 4,4-dimethyl-3-oxopentanoate. The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form an enolate, which then reacts with an electrophilic chlorine source like NCS. Catalytic methods, including the use of chiral catalysts, can be employed to achieve high yields and even enantioselectivity.[4]

A proposed workflow for the synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Literature)

This protocol is a general procedure adapted from the enantioselective chlorination of β-keto esters and should be optimized for the specific substrate.[4]

Materials:

-

Methyl 4,4-dimethyl-3-oxopentanoate

-

N-Chlorosuccinimide (NCS)

-

Potassium Fluoride (KF)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv) and solid potassium fluoride (2.0 equiv) in anhydrous toluene, add the appropriate catalyst if enantioselectivity is desired (e.g., a hybrid amide-based Cinchona alkaloid catalyst at 0.5 mol%).[4]

-

Stir the mixture at room temperature for 20 minutes.

-

Cool the mixture to the desired temperature (e.g., 0°C).

-

Add N-chlorosuccinimide (1.05 equiv) in one portion.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 to 80 minutes.[4]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (2 x volume of toluene).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity and Synthetic Applications

The presence of the α-chloro substituent transforms the α-carbon from a nucleophilic site (in the parent β-keto ester enolate) into an electrophilic center. This "umpolung" of reactivity is a key feature of α-halo carbonyl compounds.[3]

Key Reactions

-

Nucleophilic Substitution (Sₙ2 Reactions): The primary mode of reactivity for this compound is expected to be Sₙ2 displacement of the chloride by a wide range of nucleophiles. This allows for the introduction of various functional groups at the α-position, making it a valuable intermediate for creating substituted β-keto esters.

-

Reductions: The ketone functionality can be stereoselectively reduced to a hydroxyl group. Biocatalytic reductions using reductases have been shown to be effective for α-chloro-β-keto esters, providing access to chiral α-chloro-β-hydroxy esters, which are valuable building blocks.[5]

The following diagram illustrates the key reactivity of the α-carbon:

Sources

An In-Depth Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

Introduction

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, registered under CAS Number 306935-33-1, is a functionalized α-chloro-β-ketoester.[1] Its molecular architecture, featuring a sterically hindered pivaloyl group adjacent to a reactive α-chloro ester moiety, makes it a valuable and versatile building block in advanced organic synthesis. The presence of multiple, orthogonally reactive functional groups—a ketone, an ester, and an alkyl chloride—within a single molecule allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile, and essential handling protocols, designed for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Structural Properties

The unique substitution pattern of this compound dictates its physical and chemical behavior. A summary of its key identifiers and properties is provided below.

Chemical Identifiers

A collection of key identifiers for this compound is presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 306935-33-1 | [1] |

| Molecular Formula | C₈H₁₃ClO₃ | [1][2] |

| Molecular Weight | 192.64 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C(Cl)C(=O)C(C)(C)C | [1] |

| InChIKey | NGRPVOKPBYTXLT-UHFFFAOYSA-N | [1] |

Physical Properties

Detailed experimental physical data for this specific compound is not widely published. Table 2 includes available data and predicted values for related compounds, which serve as useful estimates. For instance, the non-chlorinated analog, Methyl 4,4-dimethyl-3-oxopentanoate, has a boiling point of 67-70 °C at 13 mmHg. The addition of chlorine is expected to increase the boiling point due to a higher molecular weight and increased dipole-dipole interactions.

| Property | Value | Notes |

| Boiling Point | Data not available | Expected to be higher than its non-chlorinated analog (67-70 °C / 13 mmHg). |

| Density | Data not available | The non-chlorinated analog has a density of 0.99 g/mL at 25 °C. |

| Refractive Index | Data not available | The non-chlorinated analog has a refractive index of n20/D 1.487. |

| Monoisotopic Mass | 192.05533 Da | [2] |

| Predicted XlogP | 2.1 | A measure of lipophilicity.[2] |

Synthesis and Purification

While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for methodological development and cost-benefit analysis in large-scale applications. A highly plausible and efficient route is the direct α-chlorination of its ketoester precursor.

Proposed Synthetic Pathway: Direct Chlorination

The most logical approach is the electrophilic chlorination of Methyl 4,4-dimethyl-3-oxopentanoate at the α-position. Sulfuryl chloride (SO₂Cl₂) is an excellent reagent for this transformation as it can be initiated under neutral conditions, minimizing acid- or base-catalyzed side reactions that are common with other chlorinating agents. The reaction proceeds via a radical or an enol mechanism, selectively installing a chlorine atom at the carbon situated between the two carbonyl groups.

Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol based on established chemical principles. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety measures.

Objective: To synthesize this compound via α-chlorination.

Materials:

-

Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv).

-

Inert Atmosphere: The flask is purged with argon or nitrogen. Anhydrous dichloromethane is added to dissolve the starting material (concentration approx. 0.5 M).

-

Reagent Addition: The solution is stirred at room temperature. Sulfuryl chloride (1.1 equiv) dissolved in a small amount of anhydrous DCM is added dropwise via the dropping funnel over 30 minutes. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup & Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the careful addition of saturated NaHCO₃ solution to neutralize HCl and unreacted SO₂Cl₂. Vigorous gas evolution (CO₂) will occur.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Purification Workflow Diagram

The following diagram illustrates the general post-reaction purification process.

Caption: General workflow for the workup and purification of the target compound.

Spectroscopic and Analytical Characterization

For unambiguous identification, a combination of spectroscopic methods is essential. The expected spectral characteristics are as follows:

-

¹H NMR: The spectrum should show a singlet for the methyl ester protons (~3.8 ppm), a singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm), and a singlet for the methine proton at the chlorinated carbon (~5.0 ppm).

-

¹³C NMR: Key signals would include the ester carbonyl (~165 ppm), the ketone carbonyl (~200 ppm), the chlorinated methine carbon (C-Cl, ~60-70 ppm), the quaternary carbon of the tert-butyl group, the carbons of the tert-butyl methyl groups, and the methyl ester carbon.

-

Infrared (IR) Spectroscopy: Two distinct carbonyl stretching bands are expected: one for the ester C=O (~1740-1760 cm⁻¹) and one for the ketone C=O (~1715-1725 cm⁻¹). A C-Cl stretching band would appear in the fingerprint region (~600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound. The molecular ion peak (M⁺) and the M+2 peak will appear in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Reactivity Profile and Synthetic Potential

The synthetic utility of this compound stems from its multiple reactive centers, which can be addressed with high selectivity.

-

α-Chloro Position: This site is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of various functional groups (e.g., azides, amines, thiols). It is also a precursor for Favorskii-type rearrangements under basic conditions.

-

Ketone Carbonyl: The ketone can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium) or be used in condensation reactions to form heterocycles. For example, reaction with hydrazine or substituted hydrazines can yield pyrazole derivatives.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, transesterified with other alcohols, or reduced to a primary alcohol.

-

Enolization: The proton at the α-chloro position is acidic and can be removed by a suitable base to form an enolate, although this can lead to competing elimination or rearrangement pathways.

Caption: Key reaction pathways available for the title compound.

This versatility makes it an attractive intermediate for synthesizing complex molecules, particularly in medicinal chemistry where the pivaloyl group can serve as a stable, lipophilic moiety and the chloro-ketoester functionality acts as a handle for further elaboration.

Safety and Handling

As a chlorinated organic compound with multiple reactive functional groups, this compound should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for related α-chloro-keto compounds should be strictly followed.

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Prevent the formation of aerosols.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]

Crucial Note: Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

PubChem. (n.d.). Methyl 2-chloro-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 306935-33-1. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H13ClO3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methyl-3-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 2-methyl-3-oxopentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate" molecular structure

An In-Depth Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a functionalized organic molecule belonging to the class of α-chloro-β-keto esters. Its structure is distinguished by the presence of a chlorine atom at the α-position relative to the ester carbonyl group, and a β-keto functionality featuring a sterically demanding tert-butyl group. This specific arrangement of functional groups—an ester, a ketone, a halogen, and significant steric hindrance—renders it a highly valuable and reactive intermediate in modern organic synthesis.

Professionals in drug discovery and materials science frequently leverage such building blocks for their predictable reactivity and their capacity to introduce complex chemical motifs. The inherent electrophilicity of its two carbonyl carbons, combined with the reactivity of the carbon-chlorine bond, opens pathways to a diverse array of molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for its practical application in research and development.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to predicting its behavior in chemical systems.

Key Identifiers:

Structural Representation

The molecule's connectivity and spatial arrangement are critical to its function. The tert-butyl group, in particular, imposes significant steric influence on the adjacent ketone, which can be exploited to direct the regioselectivity of certain reactions.

Caption: Synthetic workflow for α-chlorination.

Experimental Protocol: Organocatalytic Approach

Highly enantioselective chlorination methods have been developed using phase-transfer catalysis with Cinchona alkaloids, demonstrating the field's advancement toward asymmetric synthesis. [3][4]The following is a generalized procedure based on established methods.

Materials:

-

Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Potassium Fluoride (KF) (2.0 equiv)

-

Toluene (solvent)

-

Chiral Catalyst (e.g., hybrid Cinchona alkaloid, 0.5 mol%) [3]* Saturated aqueous ammonium chloride (for quenching)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv), the chiral catalyst (0.005 equiv), and solid potassium fluoride (2.0 equiv).

-

Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for approximately 20 minutes to ensure homogenization.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -50 °C to 0 °C) using an appropriate cooling bath. The optimal temperature is crucial for achieving high enantioselectivity.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.05 equiv) in one portion.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its identity as an α-halo-β-keto ester, a class of compounds known for its versatility. [5]

Core Reactivity Principles

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions) via an Sₙ2 mechanism.

-

Electrophilic Carbonyls: Both the ketone and ester carbonyls can act as electrophiles, though the ketone is generally more reactive towards nucleophiles.

-

Precursor to Heterocycles: This molecule is an ideal precursor for the synthesis of substituted heterocycles, which are prevalent scaffolds in pharmaceuticals.

Application in Heterocyclic Synthesis: The Feist-Benary Furan Synthesis

A classic application for this class of compounds is the Feist-Benary furan synthesis. [6]In this reaction, the α-chloro-β-keto ester reacts with a β-dicarbonyl compound (or its enolate) under basic conditions to form a substituted furan.

Caption: Logical workflow of the Feist-Benary Furan Synthesis.

This reaction proceeds via initial nucleophilic attack of the enolate onto the carbon bearing the chlorine atom. The resulting 1,4-dicarbonyl intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic furan ring. [6]This strategy is a powerful tool for constructing highly functionalized furan cores for use in drug development and materials science. Similarly, reaction with amines can lead to pyrroles via the Hantzsch pyrrole synthesis. [6]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on aggregated GHS data for similar compounds, it may cause skin and serious eye irritation. [7]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for molecular construction. Its well-defined structure, predictable spectroscopic signature, and versatile reactivity make it an asset for synthetic chemists. From its straightforward synthesis via α-chlorination to its application in building complex heterocyclic systems, this molecule provides a reliable and powerful platform for innovation in pharmaceutical and chemical research. This guide has provided the core technical knowledge required for its effective and safe utilization in a laboratory setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 545096, Methyl 2-chloro-3-oxopentanoate. Available: [Link]

-

Matrix Fine Chemicals (n.d.). This compound | CAS 306935-33-1. Available: [Link]

-

Anonymous (n.d.). Heterocyclic Chemistry part2. Available: [Link]

-

Stecko, S., et al. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 649–661. Available: [Link]

-

PubChemLite (n.d.). This compound (C8H13ClO3). Available: [Link]

-

University of California, Davis (n.d.). Infrared Spectroscopy. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18673001, 2-Chloro-4-methyl-3-oxopentanoic acid. Available: [Link]

-

Stecko, S., et al. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. Available: [Link]

-

Feng, X., et al. (2011). Catalytic Asymmetric Chloroamination Reaction of α,β-Unsaturated γ-Keto Esters and Chalcones. Journal of the American Chemical Society, 133(14), 5433–5435. Available: [Link]

-

Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available: [Link]

-

Wang, G., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(14), 8196–8204. Available: [Link]

-

Sontara Organo Industries (n.d.). Methyl 3-Oxopentanoate. Available: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available: [Link]

-

Takhistov, V.V. (1972). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 41(11), 909-923. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 545860, Methyl 2-methyl-3-oxopentanoate. Available: [Link]

-

JoVE (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Available: [Link]

-

University of Arizona (n.d.). Mass Spectrometry - Examples. Available: [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available: [Link]

-

Michigan State University (n.d.). Reactions at the α-Carbon. Available: [Link]

-

ChemSynthesis (2024). methyl 2-methyl-3-oxopentanoate. Available: [Link]

-

Dabrowski, J., & Tencer, M. (1965). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(3), 167-72. Available: [Link]

-

Mitome, H., et al. (n.d.). Supplementary materials Chemical and Pharmaceutical Bulletin. J-Stage. Available: [Link]

-

SpectraBase (n.d.). DIPHENYLMETHYL-2-CHLORO-2-FLUORO-3-OXOPENTANOATE. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Methyl 2-Fluoro-3-Oxopentanoate. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 537764, Methyl 2,4-dimethyl-3-oxopentanoate. Available: [Link]

-

Beilstein Journals (n.d.). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Available: [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. Available: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available: [Link]

-

ChemBK (2024). Methyl 2-methyl-3-oxopentanoate. Available: [Link]

-

LibreTexts (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available: [Link]

-

Wellen, B. A., et al. (2017). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 121(39), 7380–7389. Available: [Link]

Sources

- 1. This compound | CAS 306935-33-1 [matrix-fine-chemicals.com]

- 2. PubChemLite - this compound (C8H13ClO3) [pubchemlite.lcsb.uni.lu]

- 3. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Methyl 2-chloro-3-oxopentanoate | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a halogenated β-keto ester of significant interest in synthetic organic chemistry. Its structure, which combines the reactivity of an α-chloro ketone with that of a β-keto ester, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and other valuable pharmaceutical intermediates. The presence of the bulky tert-butyl group provides steric hindrance that can influence the regioselectivity and stereoselectivity of its reactions. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with a focus on the underlying chemical principles and experimental considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 306935-33-1 | [1] |

| Molecular Formula | C₈H₁₃ClO₃ | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Appearance | Predicted to be a colorless to pale yellow liquid | General knowledge of similar compounds |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) and insoluble in water | General knowledge of similar compounds |

Synthesis of this compound

The most direct and common method for the synthesis of α-chloro-β-keto esters is the electrophilic chlorination of the parent β-keto ester. The starting material, methyl 4,4-dimethyl-3-oxopentanoate (also known as methyl pivaloylacetate), is commercially available.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the chlorination of a β-keto ester and has been adapted for the synthesis of the title compound.

Materials:

-

Methyl 4,4-dimethyl-3-oxopentanoate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the dropwise addition helps to control the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality and Experimental Choices

-

Choice of Chlorinating Agent: Sulfuryl chloride is a convenient and effective source of electrophilic chlorine for the α-chlorination of enolizable ketones and β-dicarbonyl compounds. Alternatively, N-chlorosuccinimide (NCS) can be used, often in the presence of a catalytic amount of acid or a Lewis acid.[2][3]

-

Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the reagent.

-

Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction and prevent potential side reactions, such as dichlorination.

-

Work-up Procedure: The aqueous work-up with sodium bicarbonate is essential to remove acidic byproducts, which could otherwise lead to product decomposition during purification.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | Singlet | 1H | -CH(Cl)- |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~1.2 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200-205 | C=O (ketone) |

| ~165-170 | C=O (ester) |

| ~60-65 | -CH(Cl)- |

| ~52-55 | -OCH₃ |

| ~40-45 | -C(CH₃)₃ |

| ~26-28 | -C(CH₃)₃ |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750-1770 | C=O stretch (ester) |

| ~1720-1740 | C=O stretch (ketone) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1000-1300 | C-O stretch (ester) |

| ~650-800 | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the chloro group (-Cl), and cleavage adjacent to the carbonyl groups.

Reactivity and Synthetic Applications

This compound is a bifunctional molecule with two primary electrophilic centers: the carbon bearing the chlorine atom and the carbonyl carbons. This dual reactivity makes it a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions

The α-chloro position is susceptible to nucleophilic substitution, providing a route to a variety of α-substituted β-keto esters. This reaction typically proceeds via an Sₙ2 mechanism.

Caption: General scheme for nucleophilic substitution at the α-position.

Use in Heterocyclic Synthesis

α-Halo-β-keto esters are well-established precursors for the synthesis of various five- and six-membered heterocyclic systems, such as furans, pyrroles, and pyrazoles, through condensation reactions with appropriate nucleophiles.

Reactions at the Carbonyl Groups

The ketone and ester carbonyl groups can undergo a range of standard transformations, including reduction, addition of organometallic reagents, and condensation reactions. The steric bulk of the adjacent tert-butyl group can influence the accessibility of the ketonic carbonyl.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry. Its preparation via direct chlorination of the corresponding β-keto ester is a straightforward process. The presence of multiple reactive sites allows for its elaboration into a wide array of more complex molecular architectures, making it a useful tool for researchers in organic synthesis and drug discovery. A thorough understanding of its reactivity, guided by the principles outlined in this guide, will enable its effective utilization in the development of novel compounds.

References

-

Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 2021.

-

Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 2012.

-

Supporting Information for: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.

-

Supporting Information for: A copper-catalyzed aerobic oxidative C-C bond cleavage of ketones to amides. The Royal Society of Chemistry.

-

This compound | CAS 306935-33-1. Matrix Fine Chemicals.

-

Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. ResearchGate.

-

Method for chlorination of methylated aromatic compounds. Google Patents.

-

Methyl 4,4-dimethyl-3-oxopentanoate 99% | 55107-14-7. Sigma-Aldrich.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

-

306935-33-1|this compound. BLDpharm.

-

NMR Chemical Shifts of Impurities. Sigma-Aldrich.

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

Methyl 2-chloro-3-oxopentanoate | C6H9ClO3 | CID 545096. PubChem.

-

Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. RSC Publishing.

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.

-

Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing.

-

Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source. PubMed.

-

Methyl 4-methyl-3-oxopentanoate | 42558-54-3. Benchchem.

-

Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents.

-

ChemInform Abstract: 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2λ5-oxaphosphole 2-Oxide as Precursor in a New Synthesis of Dialkyl(diaryl)(2-methyl-4-oxopent-2-yl)phosphine Oxides. ResearchGate.

-

Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. ResearchGate.

Sources

- 1. This compound | CAS 306935-33-1 [matrix-fine-chemicals.com]

- 2. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS: 306935-33-1).[1][2][3] As a Senior Application Scientist, the following sections are designed to not only present the spectroscopic data but also to provide insights into the experimental considerations and the rationale behind the interpretation of the spectral data. While publicly available experimental spectra for this specific compound are limited, this guide will utilize predicted data and established spectroscopic principles to illustrate a robust characterization workflow.

Molecular Structure and Physicochemical Properties

This compound is a halogenated β-keto ester with the molecular formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol .[2][3] Its structure contains several key functional groups that give rise to distinct spectroscopic signatures: a methyl ester, a ketone, an alkyl chloride, and a sterically hindered tert-butyl group.

| Property | Value | Source |

| CAS Number | 306935-33-1 | [1][2][3] |

| Molecular Formula | C₈H₁₃ClO₃ | [2][3] |

| Molecular Weight | 192.64 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

Spectroscopic Workflow for Structural Elucidation

The comprehensive characterization of a novel or synthesized organic molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. The logical flow of analysis ensures unambiguous structure determination.

Sources

A Technical Guide to the Synthesis Precursors of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a functionalized α-chloro-β-keto ester of significant interest in organic synthesis. Its structural complexity, featuring a quaternary carbon center and multiple reactive sites, makes it a valuable building block for constructing more complex molecules in the pharmaceutical and agrochemical industries.[1][2] The synthesis of this target molecule is not a trivial one-step process but is most logically and efficiently approached via a two-stage strategy. This guide provides an in-depth analysis of the precursors required for this synthesis, focusing on the underlying chemical principles and field-proven methodologies. We will dissect the synthesis into its core stages: first, the formation of the β-keto ester backbone, methyl 4,4-dimethyl-3-oxopentanoate (commonly known as methyl pivaloylacetate), and second, the regioselective α-chlorination of this intermediate. This document will explore multiple strategic pathways for the first stage and detail the selection of precursors for the critical chlorination step, providing researchers with a comprehensive understanding of the causality behind experimental choices.

Core Synthesis Strategy: A Two-Stage Approach

The most effective synthesis of this compound hinges on a sequential construction. The logic behind this approach is to first establish the carbon skeleton of the β-keto ester and then introduce the halogen at the activated α-position. This avoids potential side reactions and allows for greater control over the final product's structure.

-

Stage 1: Synthesis of the β-Keto Ester Backbone. The primary objective is the synthesis of methyl 4,4-dimethyl-3-oxopentanoate. This intermediate contains the characteristic pivaloyl group and the methyl ester separated by a methylene group.

-

Stage 2: α-Chlorination. The methylene group in the β-keto ester is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and the carbon nucleophilic (in its enolate form). This inherent reactivity is exploited for a targeted electrophilic chlorination to yield the final product.[3]

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Precursors and Synthesis of Methyl 4,4-dimethyl-3-oxopentanoate

The formation of the methyl pivaloylacetate backbone is the foundational step. Several robust methods exist, each with its own set of precursors and mechanistic considerations.

Strategy A: Acylation of Pinacolone Enolate

This is a highly effective and direct method based on the principles of enolate chemistry.

3.1.1 Mechanistic Rationale The α-protons of a ketone, such as pinacolone (3,3-dimethyl-2-butanone), can be removed by a strong, non-nucleophilic base to form a reactive enolate. This enolate then acts as a nucleophile, attacking an electrophilic carboxylating agent like dimethyl carbonate. The choice of a strong base like sodium hydride (NaH) is critical; it irreversibly deprotonates the ketone, driving the reaction forward to form the sodium enolate, which is then acylated.

3.1.2 Key Precursors

-

Pinacolone (3,3-dimethyl-2-butanone): The ketone providing the pivaloyl group and the α-carbon.

-

Dimethyl Carbonate: The electrophilic source of the methoxycarbonyl group.

-

Sodium Hydride (NaH): The strong base used for deprotonation.

-

Solvents: A high-boiling solvent like hexamethylphosphoramide (HMPA) may be used to facilitate the reaction.[4]

3.1.3 Experimental Protocol: Synthesis via Pinacolone Acylation The following protocol is adapted from a documented synthesis.[4]

-

Suspend 60 g of sodium hydride in a mixture of 450 mL of dimethyl carbonate and 100 mL of hexamethyl phosphoric acid triamide in a suitable reaction vessel under an inert atmosphere (e.g., Nitrogen).

-

Slowly add 100 g of pinacolone to the suspension while maintaining the temperature at 45°C. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is carefully quenched and worked up using standard aqueous and extraction procedures to isolate the crude product.

-

The final product, methyl pivaloylacetate, is purified by fractional distillation under reduced pressure. This method has reported yields of up to 83.5%.[4]

Strategy B: Palladium-Catalyzed Carbonylation

This strategy represents a more modern, organometallic approach, particularly suitable for industrial-scale synthesis. It involves the introduction of a carbonyl group into a precursor molecule using carbon monoxide.

3.2.1 Mechanistic Rationale This process converts chloropinacolone into the corresponding pivaloylacetate ester by reacting it with carbon monoxide and an alcohol (methanol) in the presence of a palladium catalyst and a base.[5] The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond of chloropinacolone, followed by CO insertion and subsequent nucleophilic attack by methanol to form the ester and regenerate the catalyst.

3.2.2 Key Precursors

-

Chloropinacolone (1-chloro-3,3-dimethyl-2-butanone): The starting material, which can be readily synthesized by the chlorination of pinacolone.[5]

-

Carbon Monoxide (CO): The source of the carbonyl group in the ester functionality.

-

Methanol: The alcohol that forms the methyl ester.

-

Palladium Catalyst: A source of palladium, such as palladium(II) acetate.

-

Coordinating Ligand: A trisubstituted phosphine, such as triphenylphosphine, is often required to stabilize the palladium catalyst.[5]

-

Base: A non-nucleophilic base is needed to neutralize the HCl generated during the reaction.

3.2.3 Process Overview: Carbonylation of Chloropinacolone As detailed in patent literature, the process involves charging a reactor with chloropinacolone, methanol, a base, a palladium source, and a phosphine ligand.[5] The reactor is then pressurized with carbon monoxide and heated. The reaction progress is monitored, and upon completion, the product is isolated and purified. This method can achieve high conversion (e.g., 89%) and selectivity (e.g., 88%).[5]

Stage 2: Precursors for the α-Chlorination of Methyl 4,4-dimethyl-3-oxopentanoate

With methyl pivaloylacetate in hand, the final step is the introduction of a chlorine atom at the C2 position.

4.1 Mechanistic Rationale: Electrophilic α-Chlorination The methylene protons located between the two carbonyl groups of a β-keto ester are significantly acidic (pKa in DMSO ~14.2). They can be removed by a base to form a stabilized enolate, or the compound can exist in equilibrium with its enol tautomer. Both the enol and the enolate are nucleophilic at the α-carbon and will readily attack an electrophilic chlorine source (a species that can be represented as "Cl+"). This reactivity allows for highly regioselective chlorination at this specific position. The electron-withdrawing nature of the adjacent carbonyls is key to both activating the α-position and stabilizing the transition state of the unusual SN2 displacement if the product is used further.[3]

Caption: Mechanism of electrophilic α-chlorination.

Chlorinating Agents: A Comparative Overview

The choice of chlorinating agent is critical for safety, efficiency, and scalability. Several common laboratory and industrial reagents can serve as the electrophilic chlorine source.

| Precursor (Chlorinating Agent) | Formula | Physical State | Key Characteristics & Handling Considerations |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Crystalline Solid | Easy to handle, weigh, and store. A mild and selective source of electrophilic chlorine. Widely used in academic and industrial labs.[6] |

| Sulfuryl Chloride | SO₂Cl₂ | Colorless Liquid | Highly reactive and corrosive. Reacts violently with water. Often used for aggressive chlorinations. Generates HCl and SO₂ as byproducts. Requires careful handling in a fume hood. |

| Chlorine Gas | Cl₂ | Greenish-yellow Gas | Highly toxic and corrosive. Difficult to handle on a lab scale but used industrially. Provides a direct source of Cl₂. |

| Hypervalent Iodine Reagents | e.g., Benziodoxolone | Crystalline Solid | Modern reagents that can offer high selectivity. Often used in asymmetric catalysis for enantioselective chlorinations.[7] |

Protocol Insight: α-Chlorination using N-Chlorosuccinimide (NCS)

4.3.1 Rationale for NCS N-Chlorosuccinimide is often the reagent of choice for this transformation due to its solid nature, which simplifies handling and measurement, and its moderate reactivity, which helps to prevent over-chlorination or other side reactions. It is a reliable source for generating an electrophilic chlorine species in situ.

4.3.2 Key Precursors

-

Methyl 4,4-dimethyl-3-oxopentanoate: The β-keto ester substrate.

-

N-Chlorosuccinimide (NCS): The electrophilic chlorine source.

-

Solvent: A suitable aprotic solvent, such as toluene or dichloromethane.

-

Base (optional): A weak base, like potassium fluoride, can be used to facilitate the reaction, particularly in phase-transfer catalysis systems.[6]

4.3.3 General Experimental Protocol The following is a generalized procedure derived from methodologies for the chlorination of β-keto esters.[6]

-

Dissolve the substrate, methyl 4,4-dimethyl-3-oxopentanoate (1 equivalent), in a suitable anhydrous solvent (e.g., toluene) in a reaction vessel.

-

Add N-Chlorosuccinimide (1.05-1.1 equivalents) to the solution in one portion or portion-wise.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly cooled) and monitor its progress by an appropriate analytical technique (TLC, GC, or NMR).

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography or distillation.

Summary of Key Synthesis Precursors

The successful synthesis of this compound relies on the careful selection and use of specific precursors for each stage of the reaction sequence.

Caption: Relationship map of key precursors to the final product.

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, requiring the sequential formation and functionalization of a key intermediate. This guide has detailed the primary precursors and methodologies for this process. For the synthesis of the methyl pivaloylacetate backbone, researchers can choose between the classical enolate acylation of pinacolone or a modern palladium-catalyzed carbonylation of chloropinacolone, depending on scale and available resources. The subsequent α-chlorination is most reliably achieved using a mild and easy-to-handle electrophilic chlorine source like N-chlorosuccinimide. A thorough understanding of these precursor roles and the underlying reaction mechanisms is paramount for any scientist or developer aiming to utilize this versatile building block in their research and development endeavors.

References

-

Furuya, T., Strom, A. E., & Ritter, T. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9836–9839. [Link]

-

Janecka, A., et al. (2018). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Molecules, 23(11), 2971. [Link]

-

Ataman Kimya. PIVALOYL CHLORIDE. [Link]

-

Ataman Kimya. METHYL ACETOACETATE. [Link]

-

PrepChem.com. Synthesis of pivaloyl chloride. [Link]

-

Wikipedia. Pivaloyl chloride. [Link]

- Espacenet. (1998). Continuous process for the preparation of pivaloyl chloride and of aroyl chloride. EP0885867A1.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

-

University of Calgary. The Acetoacetic Ester Synthesis. [Link]

-

Wikipedia. Darzens reaction. [Link]

-

Stockhammer, L., et al. (2021). Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry, 2021(1), 82-86. [Link]

-

Organic Chemistry Portal. Darzens Reaction. [Link]

- Google Patents. (2013).

-

YouTube. (2023). METHYL ACETOACETATE SYNTHESIS. [Link]

-

PrepChem.com. Synthesis of pivaloyl acetic acid methyl ester. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1983). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. [Link]

-

Organic Reactions. The Darzens Glycidic Ester Condensation. [Link]

- Google Patents. (2006). Process for generating pivaloylacetate esters via carbonylation of chloropinacolone. US20060149094A1.

-

University of California, Davis. Claisen and Darzens' Condensations. [Link]

-

PrepChem.com. Synthesis of methyl 3-oxopentanoate. [Link]

-

CoreSyn. Methyl pivaloylacetate. [Link]

-

PubChem. Methyl pivaloylacetate. [Link]

-

ResearchGate. (2005). Darzens condensation; Glycidic esters. [Link]

-

PubChem. Methyl 2-chloro-3-oxopentanoate. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

ChemSynthesis. methyl 2-methyl-3-oxopentanoate. [Link]

-

Crysdot LLC. This compound. [Link]

-

Organic Syntheses. methyl 3-methyl-2-furoate. [Link]

Sources

- 1. Buy Methyl pivaloylacetate | 55107-14-7 [smolecule.com]

- 2. 306935-33-1|this compound|BLD Pharm [bldpharm.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. prepchem.com [prepchem.com]

- 5. US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone - Google Patents [patents.google.com]

- 6. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.jku.at [epub.jku.at]

The Duality of Reactivity: A Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

Introduction

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-ketoester, presents a fascinating case study in chemical reactivity. Its structure, featuring a sterically demanding tert-butyl group adjacent to a ketone, an α-chloro substituent, and a methyl ester, gives rise to a nuanced reactivity profile. This guide provides an in-depth analysis of the core reactivity principles governing this molecule, offering valuable insights for researchers and professionals in drug development and organic synthesis. We will explore the molecule's electrophilic and nucleophilic centers, predict its behavior in key organic transformations, and provide a framework for its synthetic application.

Molecular Architecture and Electronic Landscape

At the heart of this compound's reactivity lies the interplay of its functional groups. The electron-withdrawing nature of the ketone, ester, and chlorine atom significantly influences the molecule's electronic distribution, creating distinct reactive sites.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 306935-33-1[1][2] |

| Molecular Formula | C8H13ClO3[2][3] |

| Molecular Weight | 192.64 g/mol [2] |

| SMILES | CC(C)(C)C(=O)C(C(=O)OC)Cl[3] |

The key reactive centers are:

-

The α-carbon (C2): Rendered electrophilic by the adjacent chlorine atom, making it susceptible to nucleophilic attack.

-

The carbonyl carbons (C3 and C1 of the ester): Both are electrophilic, though the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

-

The α-proton (at C2): While present, its acidity is influenced by the opposing effects of the electron-withdrawing carbonyl groups and the chlorine atom.

Reactivity Profile: A Dichotomy of Function

The reactivity of this compound can be broadly categorized into two key areas: its behavior as an electrophile, primarily at the α-carbon, and its potential to act as a nucleophile through the formation of an enolate.

Electrophilic Reactivity at the α-Carbon: The SN2 Pathway

The presence of the chlorine atom at the α-position to a carbonyl group significantly activates this position for nucleophilic substitution, proceeding readily via an SN2 mechanism. The electron-withdrawing carbonyl group stabilizes the transition state of the SN2 reaction, accelerating the rate of substitution compared to a simple alkyl halide.[4]

Caption: Generalized SN2 reaction at the α-carbon.

Experimental Protocol: Nucleophilic Substitution with Sodium Iodide

This protocol describes a representative SN2 reaction, replacing the chloro group with an iodo group.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.

-

Add sodium iodide (1.5 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a precipitate (NaCl) is also an indicator of reaction progress.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the sodium chloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acetone as Solvent: Acetone is a polar aprotic solvent that readily dissolves both the organic substrate and the sodium iodide. Crucially, sodium chloride is insoluble in acetone, which drives the reaction forward according to Le Chatelier's principle.

-

Excess Sodium Iodide: Using a slight excess of the nucleophile ensures a higher reaction rate and pushes the equilibrium towards the product side.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.

Nucleophilic Reactivity via Enolate Formation

Despite the presence of an α-proton, the formation and subsequent reactivity of the corresponding enolate are subject to steric and electronic considerations. The bulky tert-butyl group can hinder the approach of a base to deprotonate the α-carbon. However, with a strong, sterically hindered base, enolate formation is feasible.

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a halogenated aliphatic ketone ester with applications in chemical synthesis.[1][2][3] Its utility in research and development, particularly in the synthesis of novel compounds, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the hazards associated with this compound and detailed protocols for its safe use, storage, and disposal.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 306935-33-1 | [2] |

| Molecular Formula | C8H13ClO3 | [2] |

| Molecular Weight | 192.64 g/mol | [3] |

| Physical Form | Liquid | [2] |

| Boiling Point | 54-58°C at 0.1mmHg | [2] |

| Purity | 90% | [3] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

The toxicological properties of halogenated organic compounds can be significant, with many exhibiting moderate to high toxicity upon inhalation.[4] While specific toxicological data for this compound is limited, studies on related aliphatic ketones and chlorinated compounds indicate a potential for nephrotoxic (kidney-damaging) and hepatotoxic (liver-damaging) effects, particularly when exposure occurs in combination with other halogenated hydrocarbons.[5] The presence of the alpha-chloro ketone functional group suggests a potential for reactivity with biological macromolecules.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate personal protective equipment is paramount.[6][7][8]

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated laboratory, inside a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[9]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[6]

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and eye irritation.[10]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Inspect gloves for any signs of degradation or perforation before each use.

-

Lab Coat: A knee-length laboratory coat must be worn to protect street clothing and skin from contamination.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage and Stability

Proper storage is crucial to maintain the integrity of the chemical and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Incompatible Materials: Keep away from strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[4]

Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]

Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.[11][12]

-

Evacuate and Isolate: Immediately evacuate the area and prevent entry.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Personal Protection: Don the appropriate PPE, including respiratory protection.

-

Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.[12] All cleaning materials should also be disposed of as hazardous waste.

Firefighting Measures

While many highly halogenated organic compounds are nonflammable, those with lower molecular weights can be flammable.[4] In the event of a fire involving this substance:

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. A water spray can be used to cool fire-exposed containers.

-

Hazardous Combustion Products: Combustion of chlorinated organic compounds may produce toxic and corrosive gases, including phosgene gas (COCl2).[4]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[13]

Disposal Considerations

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

-

Waste Classification: As a halogenated organic compound, this substance must be disposed of as hazardous waste.[9]

-

Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[9]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Protocol: All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Environmental Fate

References

Sources

- 1. 306935-33-1|this compound|BLD Pharm [bldpharm.com]

- 2. 306935-33-1 this compound AKSci Y8645 [aksci.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 8. thesafetygeek.com [thesafetygeek.com]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 12. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. vfdb.de [vfdb.de]

- 14. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurochlor.org [eurochlor.org]

An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-keto ester, is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its unique structural features, including a reactive α-chloro ketone moiety and a bulky tert-butyl group, impart specific reactivity that is of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside methodologies for its synthesis and characterization, and a discussion of its chemical reactivity and safe handling.

Chemical Identity and Physical Properties

This compound is identified by the CAS number 306935-33-1. While comprehensive, experimentally verified physical property data for this specific compound is not extensively available in peer-reviewed literature, a combination of data from supplier information and predictive models allows for the compilation of its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClO₃ | - |

| Molecular Weight | 192.64 g/mol | - |

| CAS Number | 306935-33-1 | - |

| Appearance | Colorless liquid (predicted) | Inferred |

| Boiling Point | 54 °C (predicted) | [1] |

| Density | 1.113 ± 0.06 g/cm³ (predicted) | [1] |

| Purity | Typically available at ≥90% | [2] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons, a singlet for the methyl ester protons, and a singlet for the α-chloro proton. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and chloro groups.

-

¹³C NMR: Characteristic peaks would include those for the two carbonyl carbons (ketone and ester), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl and ester groups, and the α-chlorinated carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chloro, methoxy, and tert-butyl groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.

Synthesis and Reactivity

Synthesis:

This compound is typically synthesized by the α-chlorination of its precursor, methyl 4,4-dimethyl-3-oxopentanoate. This reaction is a common transformation for β-keto esters.

Experimental Protocol: α-Chlorination of Methyl 4,4-dimethyl-3-oxopentanoate

-

Materials:

-

Methyl 4,4-dimethyl-3-oxopentanoate

-

N-Chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Stirring apparatus

-

Reaction vessel

-

-

Procedure:

-

Dissolve methyl 4,4-dimethyl-3-oxopentanoate in the anhydrous solvent in the reaction vessel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-chlorosuccinimide (1.0-1.1 equivalents) to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Causality in Experimental Choices: The use of an anhydrous solvent is crucial to prevent side reactions of the highly reactive N-chlorosuccinimide. The reaction is performed at low temperatures to control the exothermicity and improve the selectivity of the chlorination.

Reactivity:

The reactivity of this compound is primarily dictated by the presence of the α-chloro ketone functionality. This makes the α-carbon susceptible to nucleophilic attack, and the compound serves as a valuable electrophile in various organic transformations.